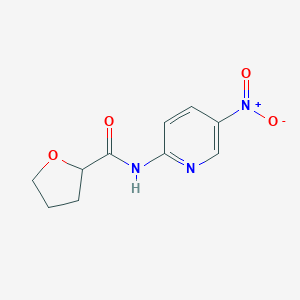
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide is a chemical compound with the molecular formula C10H11N3O4. It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a tetrahydrofuran ring via a carboxamide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide typically involves the nitration of 2-pyridinecarboxamide followed by the cyclization with tetrahydrofuran. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The subsequent cyclization step may involve the use of catalysts to ensure the formation of the desired tetrahydrofuran ring .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of efficient catalysts and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides and amines, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-nitropyridin-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with nucleic acids and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide: Characterized by the presence of a nitro group on the pyridine ring.
N-{5-amino-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with an amino group instead of a nitro group.
N-{5-chloro-2-pyridinyl}tetrahydro-2-furancarboxamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and potential for various applications, particularly in the fields of medicine and biology .
Eigenschaften
Molekularformel |
C10H11N3O4 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
N-(5-nitropyridin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c14-10(8-2-1-5-17-8)12-9-4-3-7(6-11-9)13(15)16/h3-4,6,8H,1-2,5H2,(H,11,12,14) |
InChI-Schlüssel |
HQJCQJRUKQPOMY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(OC1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















